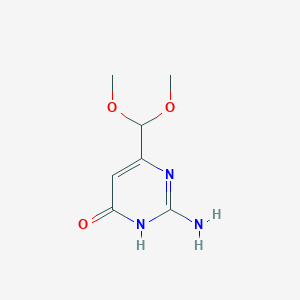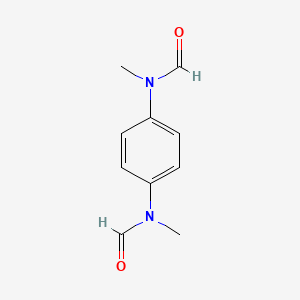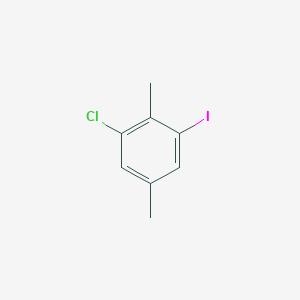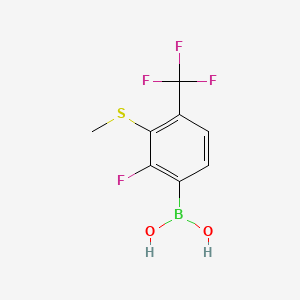
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methylthio, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the phenyl ring.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products:
Oxidation: Formation of the corresponding phenol.
Reduction: Modified phenyl derivatives.
Substitution: Formation of biaryl compounds via Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is used in various scientific research applications:
Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Potential use in the development of boron-containing drugs for therapeutic applications.
Medicine: Investigation of its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate during Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the coupling partner, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the fluoro, methylthio, and trifluoromethyl substituents.
(4-Trifluoromethylphenyl)boronic acid: Contains a trifluoromethyl group but lacks the fluoro and methylthio substituents.
(2-Fluoro-4-methylphenyl)boronic acid: Contains a fluoro and methyl group but lacks the trifluoromethyl and methylthio substituents.
Uniqueness: (2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of fluoro, methylthio, and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions.
Propriétés
Formule moléculaire |
C8H7BF4O2S |
|---|---|
Poids moléculaire |
254.01 g/mol |
Nom IUPAC |
[2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O2S/c1-16-7-4(8(11,12)13)2-3-5(6(7)10)9(14)15/h2-3,14-15H,1H3 |
Clé InChI |
IQEYWZRXZUSYNQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=C(C=C1)C(F)(F)F)SC)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


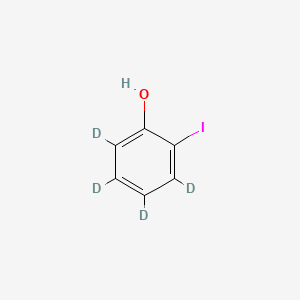
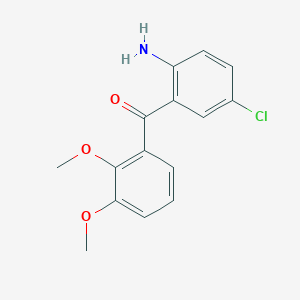
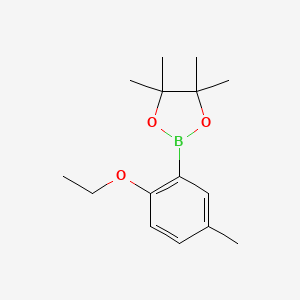
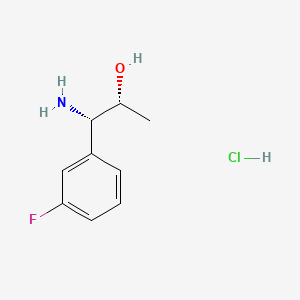
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
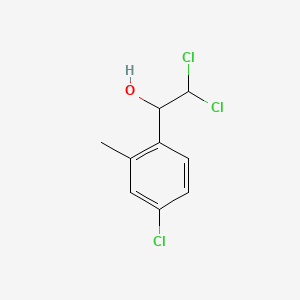
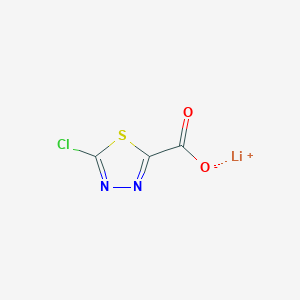
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)

